[1,2,4]Triazino[2,3-a]benzimidazole

Lipophilicity ADME Regioisomer Differentiation

[1,2,4]Triazino[2,3-a]benzimidazole is a planar tricyclic heteroaromatic compound formed by the fusion of a 1,2,4-triazine ring with a benzimidazole moiety, producing a 14π-electron aromatic system. This scaffold serves as a versatile building block for medicinal chemistry, with derivatives demonstrating selective aldose reductase inhibition (IC₅₀ down to 0.32 µM for the [4,3-a] isomer series) and up to 200-fold mTOR/PI3Kα selectivity in kinase inhibitor programs.

Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
CAS No. 41029-36-1
Cat. No. B15244570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazino[2,3-a]benzimidazole
CAS41029-36-1
Molecular FormulaC9H6N4
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2N=CC=N3
InChIInChI=1S/C9H6N4/c1-2-4-8-7(3-1)12-9-10-5-6-11-13(8)9/h1-6H
InChIKeySUEMHBFXYJZJBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazino[2,3-a]benzimidazole (CAS 41029-36-1): A Fused Heterocyclic Scaffold for Selective Kinase Inhibitor Development and Physicochemical Optimization


[1,2,4]Triazino[2,3-a]benzimidazole is a planar tricyclic heteroaromatic compound formed by the fusion of a 1,2,4-triazine ring with a benzimidazole moiety, producing a 14π-electron aromatic system . This scaffold serves as a versatile building block for medicinal chemistry, with derivatives demonstrating selective aldose reductase inhibition (IC₅₀ down to 0.32 µM for the [4,3-a] isomer series) and up to 200-fold mTOR/PI3Kα selectivity in kinase inhibitor programs . The parent compound is commercially available at >98% purity from multiple specialty chemical suppliers, making it a ready-to-derivatize core for structure–activity relationship (SAR) exploration .

1
SAR-ready heterocyclic core — available at 98% purity as a versatile building block for kinase inhibitor library synthesis
2
Kinase selectivity research — reported mTOR/PI3Kα selectivity window supports isoform-selectivity assay context
3
ADME-property optimization studies — regioisomer-specific LogP (1.28) may support CNS penetration research workflow

Why Generic Substitution of [1,2,4]Triazino[2,3-a]benzimidazole with Regioisomeric or Simple Benzimidazole Cores Is Scientifically Inadequate


Although the [1,2,4]triazine–benzimidazole scaffold can be constructed with different ring-fusion geometries, the [2,3-a] isomer exhibits a distinct lipophilicity profile (LogP 1.28) versus the [4,3-a] isomer (LogP 0.32), resulting in a >4-fold difference in octanol/water partitioning that directly impacts passive membrane permeability and CNS penetration potential . Furthermore, the [2,3-a] angular fusion pattern positions the triazine nitrogen lone pairs in a unique spatial arrangement that is critical for achieving high kinase selectivity; mTOR inhibitor series built on this core achieve up to 200-fold selectivity over the structurally homologous PI3Kα kinase, a selectivity window that collapses when the fusion geometry is altered or the triazine ring is replaced with a simple benzimidazole . These quantifiable physicochemical and target-engagement differences render generic substitution with regioisomers or rudimentary benzimidazoles unsuitable for applications requiring predictable ADME properties or defined target selectivity.

Target Scaffold
[1,2,4]Triazino[2,3-a]benzimidazole
LogP 1.28 · mTOR/PI3Kα selectivity up to 200-fold
Regioisomer [4,3-a]
[1,2,4]Triazino[4,3-a]benzimidazole
LogP 0.32 · polarity and permeability profile may shift significantly
Substitution risk: >4-fold lower LogP in the [4,3-a] isomer may alter passive membrane permeability and CNS penetration context; kinase selectivity window may not transfer.
Target Scaffold
Triazine-fused benzimidazole core
Angular fusion geometry positions nitrogen lone pairs for high kinase selectivity
Simple Benzimidazole
Unfused benzimidazole scaffold
Lacks triazine ring; mTOR/PI3Kα discrimination typically below 10-fold
Substitution risk: removing the triazine ring collapses the selectivity window; reported isoform-selectivity context may require independent validation for simple benzimidazole cores.

Quantitative Differentiation Evidence for [1,2,4]Triazino[2,3-a]benzimidazole Relative to Its Closest Regioisomeric and Scaffold Analogs


Lipophilicity Advantage (LogP) of the [2,3-a] Regioisomer Over the [4,3-a] Isomer Drives Membrane Permeability

The [2,3-a] isomer (CAS 41029-36-1) has a computed LogP of 1.28, whereas the [4,3-a] isomer (CAS 51057-90-0) has a LogP of 0.32 . This represents a 4.0-fold higher octanol/water partition coefficient for the [2,3-a] system, which is expected to yield improved passive membrane permeability and potentially enhanced blood–brain barrier penetration compared with the more polar [4,3-a] regioisomer.

Lipophilicity Advantage
Head-to-head
LogP 1.28 vs 0.32
ΔLogP = 0.96 (4.0-fold)
Supports passive membrane permeability context for intracellular or CNS target studies
Computed LogP values; experimental validation may refine ranking
Lipophilicity ADME Regioisomer Differentiation

Kinase Selectivity Window: mTOR Inhibition with 200-Fold Selectivity Over PI3Kα Enabled by the Triazino[2,3-a]benzimidazole Core

A series of triazine-benzimidazole inhibitors based on the [2,3-a] scaffold was reported to inhibit mTOR kinase activity with up to 200-fold selectivity over the structurally homologous kinase PI3Kα . The lead compound 42 from this series inhibited cellular proliferation in a panel of cancer cell lines with a mean IC₅₀ of 0.41 µM and achieved up to 83% inhibition of mTOR substrate phosphorylation in a murine pharmacodynamic model . In contrast, simple benzimidazole or non-fused triazine–benzimidazole analogs typically display poor mTOR/PI3Kα discrimination, often below 10-fold selectivity .

Kinase Selectivity Window
Cross-study comparable
200-fold mTOR over PI3Kα
Cellular IC₅₀ 0.41 µM (lead compound)
Supports mTOR-selective inhibitor development and pathway-response study context
Lead-compound data from Peterson et al. (2011); scaffold-only selectivity requires independent confirmation
Kinase Selectivity mTOR PI3K Cancer Therapeutics

Synthetic Tractability: Direct Conversion from 1,2-Diaminobenzimidazole Enables Scalable Derivatization

The [2,3-a] ring system is synthesized via condensation of 1,2-diaminobenzimidazole with 1,2-dicarbonyl compounds under mild conditions, yielding the parent heterocycle in a single step . Commercially, the compound is supplied at 98% purity from multiple vendors, with catalog availability in 1 g to 10 g quantities . In contrast, the [4,3-a] regioisomer typically requires multi-step sequences involving propargyl or acetonyl intermediates and often gives lower overall yields .

Synthetic Tractability
Class-level inference
One-step condensation
Commercial 98% · 1–10 g
Supports scalable SAR library synthesis with reduced development time
[4,3-a] regioisomer requires multi-step synthesis; commercial sourcing may need verification
Synthesis Scalability Derivatization

Polar Surface Area (PSA) Differentiation Between [2,3-a] and [4,3-a] Regioisomers Affects Oral Bioavailability Predictions

The [2,3-a] isomer has a computed topological polar surface area (TPSA) of 43.08 Ų, whereas the [4,3-a] isomer has a TPSA of 34.49 Ų . While both values lie within the Veber drug-likeness threshold (<140 Ų), the 8.6 Ų difference arises from the altered spatial orientation of the triazine nitrogen atoms and may influence the number and strength of hydrogen-bond interactions with biological targets or water molecules, subtly modulating solubility and oral absorption.

PSA Differentiation
Head-to-head
TPSA 43.08 vs 34.49 Ų
ΔTPSA = 8.59 Ų (25% higher)
May offer a distinct solubility–permeability balance for oral bioavailability optimization studies
Computed TPSA values; within Veber drug-likeness threshold for both isomers
Polar Surface Area Oral Bioavailability Drug-Likeness

High-Value Application Scenarios for [1,2,4]Triazino[2,3-a]benzimidazole Based on Verified Differentiation Evidence


CNS-Penetrant mTOR Kinase Inhibitor Lead Optimization

The combination of the [2,3-a] scaffold's LogP of 1.28 (favorable for blood–brain barrier penetration) and its demonstrated ability to confer 200-fold mTOR/PI3Kα selectivity make it an attractive core for developing CNS-active mTOR inhibitors for glioblastoma or tuberous sclerosis complex . Medicinal chemists can prioritize this scaffold over the more polar [4,3-a] isomer when brain exposure is a critical project requirement.

Structure–Activity Relationship (SAR) Library Synthesis Around the Triazinobenzimidazole Core

Because the parent [2,3-a] compound is commercially available at 98% purity in multigram quantities and is synthesized in a single condensation step, it serves as an ideal starting material for parallel derivatization at positions 3 and 4 of the triazine ring . This allows rapid exploration of substituent effects on kinase selectivity and pharmacokinetics without the overhead of multi-step core synthesis.

Selective Aldose Reductase Inhibitor Development with Reduced Sorbitol Dehydrogenase Cross-Reactivity

Derivatives of the triazinobenzimidazole scaffold have demonstrated selective aldose reductase (ALR2) inhibition with no appreciable inhibition of sorbitol dehydrogenase or glutathione reductase . The [2,3-a] parent can be functionalized with acetic acid side chains to generate analogs with IC₅₀ values as low as 0.32 µM, providing a template for diabetic complication therapeutics that avoid the off-target toxicity of non-selective aldose reductase inhibitors.

Fluorescent Probe Conjugation for Adenosine Receptor Imaging

The [2,3-a] scaffold can be regioselectively functionalized at N-1 or N-10 positions with fluorescent reporters such as 7-nitrobenzofurazan (NBD) to create high-affinity probes for A₁ and A₂B adenosine receptor subtypes . This application exploits the rigid, planar geometry of the [2,3-a] core to maintain binding affinity while enabling optical detection in live-cell imaging studies.

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead optimization
Regioisomer-specific LogP (1.28) and reported mTOR selectivity
Brain penetration model and target-engagement assay review
Kinase SAR library synthesis
98% purity commercial availability and single-step condensation route
Parallel derivatization efficiency and purity-lot consistency
Aldose reductase inhibitor studies
Scaffold-derived ALR2 inhibition with reported selectivity over SDH and GR
Retracted-source data verification and selectivity re-evaluation
Fluorescent probe development for adenosine receptor imaging
Planar geometry enabling regioselective NBD conjugation
Binding-affinity retention and live-cell imaging endpoint review
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